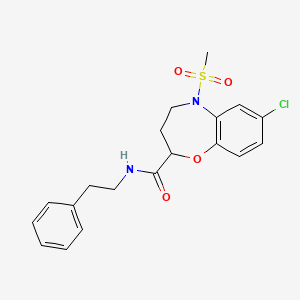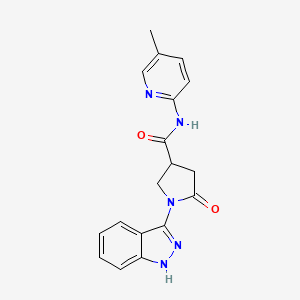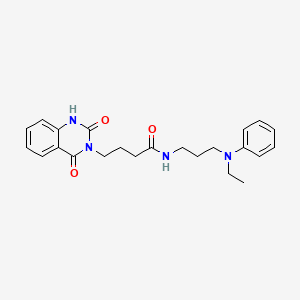
7-chloro-5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a chloro substituent, and a methylsulfonyl group. Its molecular formula is C18H20ClNO4S.
Preparation Methods
The synthesis of 7-chloro-5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the chloro and methylsulfonyl groups. The synthetic route typically starts with the preparation of the benzoxazepine core, followed by the selective chlorination and sulfonylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-chloro-5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 7-chloro-5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide include:
7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the N-(2-phenylethyl) group.
5-(methylsulfonyl)-N-(2-phenylethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chloro substituent.
7-chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the methylsulfonyl and N-(2-phenylethyl) groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21ClN2O4S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O4S/c1-27(24,25)22-12-10-18(26-17-8-7-15(20)13-16(17)22)19(23)21-11-9-14-5-3-2-4-6-14/h2-8,13,18H,9-12H2,1H3,(H,21,23) |
InChI Key |
OHZAGIJJZPGTTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11227151.png)
![N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11227159.png)
![N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)-2-propyl-2H-tetrazol-5-amine](/img/structure/B11227168.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227198.png)
![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11227200.png)
![2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11227203.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11227213.png)
![(2Z)-6-chloro-2-[(2,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11227216.png)

![3-(4-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11227218.png)
![4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11227221.png)
![N-Benzyl-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11227222.png)
![N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227232.png)
